molecular formula C18H25NO6 B13366093 (S)-2-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-2-methyl-5-oxopentanoic acid

(S)-2-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-2-methyl-5-oxopentanoic acid

Katalognummer: B13366093
Molekulargewicht: 351.4 g/mol
InChI-Schlüssel: DJKBVFWIAJQSJN-SFHVURJKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-2-methyl-5-oxopentanoic acid is a complex organic compound characterized by the presence of benzyloxy, carbonyl, amino, tert-butoxy, and oxopentanoic acid groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-2-methyl-5-oxopentanoic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the protection of amino acids followed by selective functional group transformations. The tert-butoxycarbonyl (Boc) group is often used to protect the amino group, while the benzyloxycarbonyl (Cbz) group is used to protect the carboxyl group. The synthesis may involve reactions such as esterification, amidation, and selective deprotection under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for precise control over reaction conditions and can be scaled up for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-2-methyl-5-oxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new esters, amides, or ethers .

Wirkmechanismus

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-2-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, such as enzyme inhibition or activation. The benzyloxycarbonyl and tert-butoxy groups play crucial roles in modulating the compound’s reactivity and binding affinity to target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)amino)-5-(tert-butoxy)-2-methyl-5-oxopentanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C18H25NO6

Molekulargewicht

351.4 g/mol

IUPAC-Name

(2S)-2-methyl-5-[(2-methylpropan-2-yl)oxy]-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C18H25NO6/c1-17(2,3)25-14(20)10-11-18(4,15(21)22)19-16(23)24-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,19,23)(H,21,22)/t18-/m0/s1

InChI-Schlüssel

DJKBVFWIAJQSJN-SFHVURJKSA-N

Isomerische SMILES

C[C@](CCC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1=CC=CC=C1

Kanonische SMILES

CC(C)(C)OC(=O)CCC(C)(C(=O)O)NC(=O)OCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.